7-(Benzyloxy)-3-iodo-1H-indazole
Overview
Description
7-(Benzyloxy)-3-iodo-1H-indazole is a synthetic organic compound belonging to the indazole family. Indazoles are bicyclic heterocycles containing a fusion of benzene and pyrazole rings. The presence of both benzyloxy and iodo substituents on the indazole core makes this compound particularly interesting for various chemical and biological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-(Benzyloxy)-3-iodo-1H-indazole typically involves the iodination of 7-benzyloxyindazole. A common method includes the use of iodine and a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite, under mild conditions to introduce the iodine atom at the 3-position of the indazole ring .
Industrial Production Methods: Industrial production of this compound may involve large-scale iodination reactions using continuous flow reactors to ensure consistent quality and yield. The use of automated systems can help in maintaining precise reaction conditions and minimizing human error.
Types of Reactions:
Substitution Reactions: The iodo group in this compound can undergo various substitution reactions, such as Suzuki-Miyaura coupling, to introduce different substituents at the 3-position.
Oxidation and Reduction: The benzyloxy group can be oxidized to a benzaldehyde or reduced to a benzyl alcohol under appropriate conditions.
Common Reagents and Conditions:
Suzuki-Miyaura Coupling: Palladium catalysts and boronic acids are commonly used reagents for this reaction.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically employed.
Major Products:
Substitution Products: Various aryl or alkyl groups can be introduced at the 3-position through coupling reactions.
Oxidation Products: Benzaldehyde derivatives.
Reduction Products: Benzyl alcohol derivatives.
Scientific Research Applications
7-(Benzyloxy)-3-iodo-1H-indazole has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules through various coupling reactions.
Medicine: Explored for its potential therapeutic effects due to its ability to modulate biological pathways.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 7-(Benzyloxy)-3-iodo-1H-indazole involves its interaction with specific molecular targets and pathways. For instance, it has been shown to modulate the expression of virulence genes in Staphylococcus aureus, thereby reducing the pathogen’s ability to cause infection . The compound affects regulatory genes such as agrA and sarA, which play crucial roles in bacterial virulence .
Comparison with Similar Compounds
7-Benzyloxyindole: Shares the benzyloxy group but lacks the iodine substituent, making it less reactive in certain substitution reactions.
3-Iodoindazole: Lacks the benzyloxy group, which may affect its biological activity and chemical reactivity.
Uniqueness: 7-(Benzyloxy)-3-iodo-1H-indazole is unique due to the presence of both benzyloxy and iodo groups, which confer distinct chemical reactivity and biological activity. This dual functionality allows for versatile applications in synthetic chemistry and biological research .
Properties
IUPAC Name |
3-iodo-7-phenylmethoxy-2H-indazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11IN2O/c15-14-11-7-4-8-12(13(11)16-17-14)18-9-10-5-2-1-3-6-10/h1-8H,9H2,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VQZURTFNQVMZSJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=CC3=C(NN=C32)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11IN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90676415 | |
Record name | 7-(Benzyloxy)-3-iodo-2H-indazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90676415 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
350.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
944899-22-3 | |
Record name | 3-Iodo-7-(phenylmethoxy)-1H-indazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=944899-22-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 7-(Benzyloxy)-3-iodo-2H-indazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90676415 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.